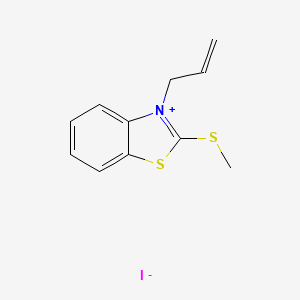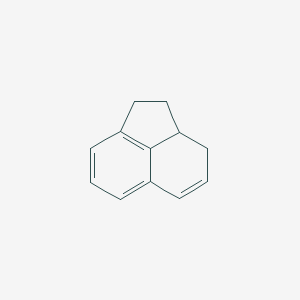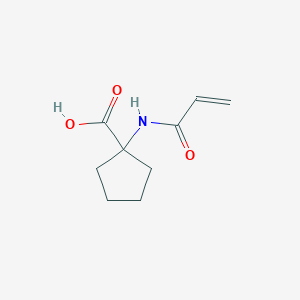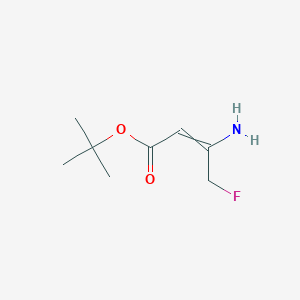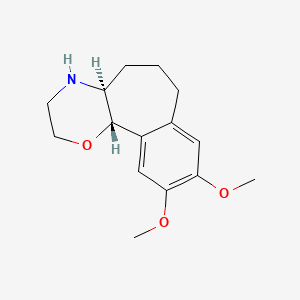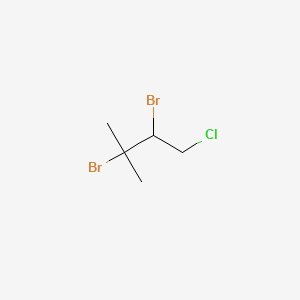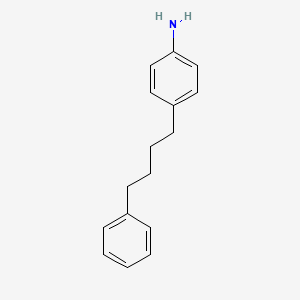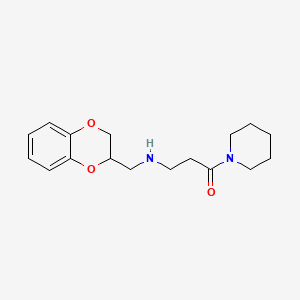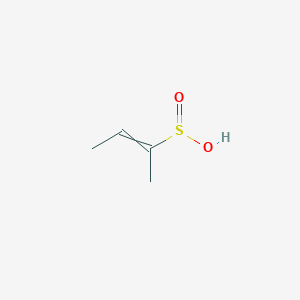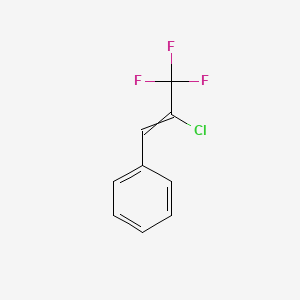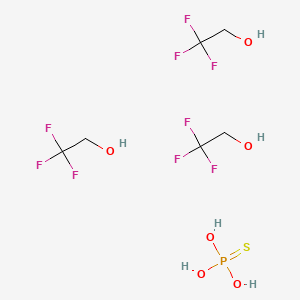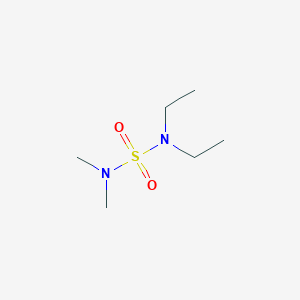
Sulfamide, N,N-diethyl-N',N'-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfamide, N,N-diethyl-N’,N’-dimethyl- is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. These compounds have a wide range of applications, particularly in the pharmaceutical industry, due to their antibacterial properties.
准备方法
Synthetic Routes and Reaction Conditions
Sulfamide, N,N-diethyl-N’,N’-dimethyl- can be synthesized through the reaction of sulfonyl chlorides with amines. The general reaction involves the following steps:
Reaction of Sulfonyl Chlorides with Amines: The sulfonyl chloride reacts with a secondary amine to form the sulfonamide.
Industrial Production Methods
In industrial settings, the production of sulfonamides often involves large-scale reactions using similar methods. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
化学反应分析
Types of Reactions
Sulfamide, N,N-diethyl-N’,N’-dimethyl- undergoes various chemical reactions, including:
Acid-Base Reactions: The N-H bond in sulfonamides can be deprotonated, leading to the formation of sulfonamide anions.
Substitution Reactions: Sulfonamides can undergo substitution reactions, particularly with electrophiles.
Oxidation and Reduction: While sulfonamides are relatively stable, they can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Deprotonation: Strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are used for deprotonation.
Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotonation can lead to the formation of sulfonamide anions, which can further react with electrophiles to form substituted sulfonamides.
科学研究应用
Sulfamide, N,N-diethyl-N’,N’-dimethyl- has several applications in scientific research:
Biology: Studied for its potential antibacterial properties and interactions with biological molecules.
Medicine: Investigated for its potential use as an antibacterial agent, similar to other sulfonamides.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of sulfamide, N,N-diethyl-N’,N’-dimethyl- involves its interaction with bacterial enzymes. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and replication.
相似化合物的比较
Similar Compounds
Sulfamethoxazole: A widely used antibiotic with a similar mechanism of action.
Sulfisoxazole: Another sulfonamide antibiotic with similar properties.
Sulfamethizole: Known for its antibacterial activity.
Uniqueness
Sulfamide, N,N-diethyl-N’,N’-dimethyl- is unique due to its specific structural modifications, which may confer distinct properties such as improved solubility or reduced toxicity compared to other sulfonamides.
Conclusion
Sulfamide, N,N-diethyl-N’,N’-dimethyl- is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject of study for researchers and industrial applications.
属性
CAS 编号 |
106251-06-3 |
|---|---|
分子式 |
C6H16N2O2S |
分子量 |
180.27 g/mol |
IUPAC 名称 |
N-(dimethylsulfamoyl)-N-ethylethanamine |
InChI |
InChI=1S/C6H16N2O2S/c1-5-8(6-2)11(9,10)7(3)4/h5-6H2,1-4H3 |
InChI 键 |
AOVKVSHBCDPPQS-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)S(=O)(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


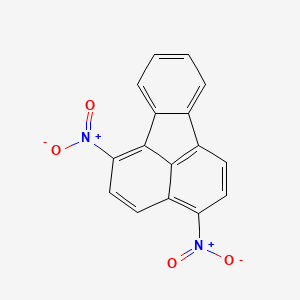
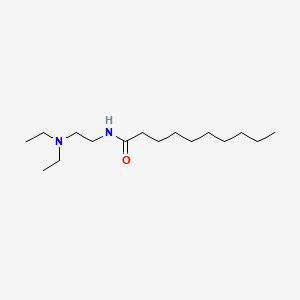
![2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)
